molecular formula C20H21NO5 B2428825 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid CAS No. 1272755-48-2

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Cat. No. B2428825
CAS RN: 1272755-48-2
M. Wt: 355.39
InChI Key: JBIRUWVMQYLPPX-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, also known as FMOC-L-4-MeO-DL-Phe-OH, is a synthetic amino acid derivative that is widely used in scientific research. It is a non-natural amino acid that can be used as a building block for the synthesis of peptides and proteins. FMOC-L-4-MeO-DL-Phe-OH has several applications in scientific research, including in the fields of biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

  • Synthesis of Protected β-Amino Acids : Ellmerer-Müller et al. (1998) discussed the use of the compound in synthesizing N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol. This process achieves enantiomerically pure N-Fmoc-protected β-amino acids in high yield and in only two steps (Ellmerer-Müller et al., 1998).

  • Preparation for Solid-Phase Syntheses of β-Peptides : Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. Their method involves diastereoselective amidomethylation and is suitable for large-scale preparation (Šebesta & Seebach, 2003).

  • Synthesis of Diaminosuberic Acid : Mollica et al. (2012) utilized the compound in a synthetic pathway for asymmetrically protected 2,7-diaminosuberic acid. This approach exploits (acyloxy)alkoxy promoiety as a protecting group (Mollica et al., 2012).

  • Synthesis of Adda in Cyanobacterial Hepatotoxins : Namikoshi et al. (1989) employed this compound in the total synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989).

  • Formation of Self-Assembled Structures : Gour et al. (2021) reported on the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including this compound. They explored its potential in forming novel self-assembled architectures (Gour et al., 2021).

  • Linkers for Solid Phase Synthesis : Bleicher et al. (2000) discussed the synthesis of new linkers for solid phase synthesis using the compound. These linkers demonstrated higher acid stability than standard trityl resins (Bleicher et al., 2000).

  • Synthesis of Oligomers from Sugar Amino Acids : Gregar and Gervay-Hague (2004) prepared N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and synthesized oligomers varying in length, demonstrating the versatility of the compound in oligomer synthesis (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUWVMQYLPPX-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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